2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid typically involves the reaction of 4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazole with propanoic acid under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, often in an organic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives .
Scientific Research Applications
2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid is used in several scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Biological Studies: It is used in various biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid is unique due to its specific structure, which includes a bromine atom and a difluoromethyl group attached to a pyrazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
2-[4-bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF2N2O2/c1-3-5(9)6(7(10)11)13(12-3)4(2)8(14)15/h4,7H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQYCJZKMVWCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(F)F)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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